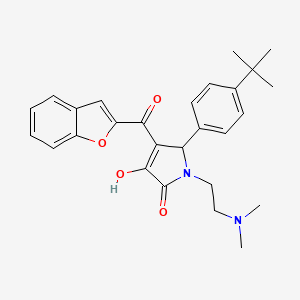
4-(benzofuran-2-carbonyl)-5-(4-(tert-butyl)phenyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-1H-pyrrol-2(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule with several functional groups. It contains a benzofuran moiety, a tert-butylphenyl group, a dimethylaminoethyl group, and a hydroxypyrrolone ring.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. The exact synthesis pathway would depend on the starting materials and the specific reactions used.Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzofuran and phenyl groups are aromatic, while the dimethylaminoethyl group would introduce some basicity. The hydroxypyrrolone ring is a heterocyclic ring containing both a ketone and a hydroxyl group.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the different functional groups present. The benzofuran and phenyl groups might undergo electrophilic aromatic substitution, while the dimethylaminoethyl group could participate in reactions involving the nitrogen atom.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of both polar and nonpolar groups could affect its solubility in different solvents.Scientific Research Applications
Solvent Selection for Molecular Systems
A study by Walker et al. (2011) explored the solubility of organic materials in different solvents, using cohesive energy densities to optimize solvent selection for organic electronics applications. This systematic approach could be relevant for the dissolution and processing of similar complex organic compounds in the fabrication of organic electronic devices (Walker et al., 2011).
Fluorescent Probes for CO2 Detection
Wang et al. (2015) developed novel fluorescent probes based on the pyrrole core for the detection of low levels of CO2. Such compounds exhibit aggregation-enhanced emission (AEE) features, making them suitable for real-time, selective, and quantitative detection of CO2, potentially applicable in environmental monitoring and medical diagnostics (Wang et al., 2015).
Genotoxicity Assessment
Chen et al. (2008) evaluated the genotoxic effects of various chemicals, including tert-butyl compounds, on human lymphocytes. This research highlights the importance of assessing the potential health risks associated with exposure to complex organic compounds (Chen et al., 2008).
Non-Linear Optical Materials
Singh et al. (2014) characterized a pyrrole-containing chalcone derivative for its potential as a non-linear optical (NLO) material. The study of the optical properties and reactivity of such compounds can lead to the development of materials for photonic and optoelectronic applications (Singh et al., 2014).
Catalysis and Organic Synthesis
Research on catalysts, such as the work by Gregg and Cutler (1994), often involves complex organic molecules. The study of catalytic processes can lead to more efficient synthesis methods for a wide range of chemical compounds, including pharmaceuticals and polymers (Gregg & Cutler, 1994).
Safety And Hazards
Without specific information, it’s difficult to predict the safety and hazards associated with this compound. However, as with any chemical, appropriate safety precautions should be taken when handling it.
Future Directions
Future research on this compound could involve studying its synthesis, its reactivity, and its potential biological activity. This could involve both experimental studies and computational modeling.
properties
IUPAC Name |
3-(1-benzofuran-2-carbonyl)-2-(4-tert-butylphenyl)-1-[2-(dimethylamino)ethyl]-4-hydroxy-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N2O4/c1-27(2,3)19-12-10-17(11-13-19)23-22(25(31)26(32)29(23)15-14-28(4)5)24(30)21-16-18-8-6-7-9-20(18)33-21/h6-13,16,23,31H,14-15H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEMZUKHDNLYQPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2C(=C(C(=O)N2CCN(C)C)O)C(=O)C3=CC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(benzofuran-2-carbonyl)-5-(4-(tert-butyl)phenyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-1H-pyrrol-2(5H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-[[ethyl(propyl)amino]methyl]-1-methylpyrazole-4-carboxylate](/img/structure/B2713150.png)
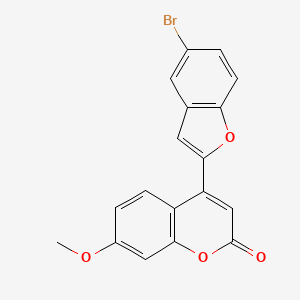
![4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)isoquinolin-1(2H)-one](/img/structure/B2713154.png)
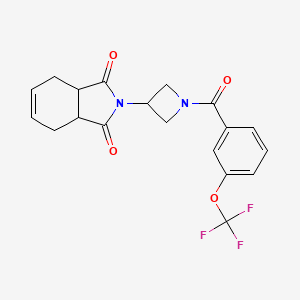
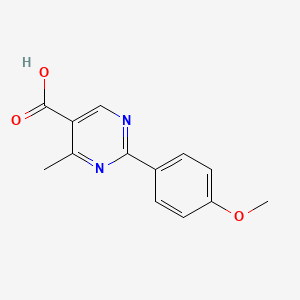
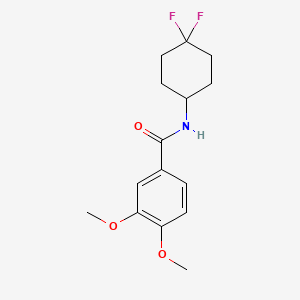
![2-[[1-[3-(dimethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2713159.png)
![N-(4-chlorophenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2713162.png)
![2-{5-Ethylthieno[2,3-b]thiophen-3-yl}acetic acid](/img/structure/B2713163.png)
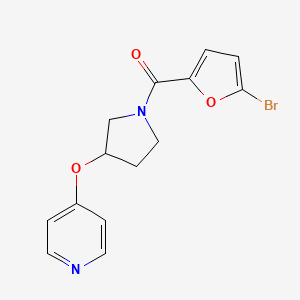
![2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2713165.png)
![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(2-hydroxyquinolin-4-yl)methanone](/img/structure/B2713166.png)
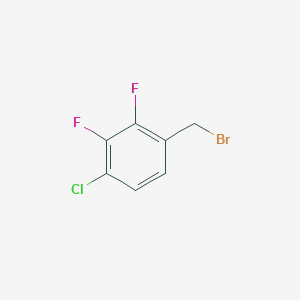
![ethyl 2-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-methylthiazole-5-carboxylate](/img/structure/B2713169.png)